5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Nitro compounds, including nitro-fatty acids (no2-fas), have been shown to interact with biological nucleophiles such as cysteine and histidine, supporting post-translational modifications of proteins .
Mode of Action
The electrophilic properties of the nitro group in nitro compounds allow them to undergo rapid and reversible reactions with biological nucleophiles . These reactions regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .
Biochemical Pathways
Nitro compounds, including NO2-FAs, are derived from the non-enzymatic reactions of unsaturated fatty acids with reactive nitrogen species . They are produced under conditions of inflammation and oxidative stress in disease animal models . They play a protective role in a variety of metabolic diseases, associated with anti-atherosclerosis, blood-pressure lowering, and regulation of glycolipid metabolism and insulin resistance .
Pharmacokinetics
The compound’s predicted boiling point is 5820±500 °C, and its predicted density is 1498±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Nitro compounds, including no2-fas, have been associated with anti-atherosclerosis, blood-pressure lowering, and regulation of glycolipid metabolism and insulin resistance .
Action Environment
The production of nitro compounds, including no2-fas, is influenced by conditions of inflammation and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves the nitration of [1,1’-biphenyl]-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) for amide formation.
Major Products:
Reduction: 5-Amino-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Amides or esters of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Comparison with Similar Compounds
4-Nitro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the nitro group at the 4-position.
5-Nitro-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-Amino-[1,1’-biphenyl]-3-carboxylic acid: The reduced form of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid.
Uniqueness: 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-nitro-5-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVASMLLEKRCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625445 | |
Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188355-96-6 | |
Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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